![molecular formula C20H12ClF2N3OS B2420017 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923146-68-3](/img/structure/B2420017.png)
3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and difluoro groups: These groups can be introduced via halogenation reactions using reagents such as chlorine gas or fluorinating agents.
Coupling with pyridin-4-ylmethylamine: This step involves the formation of an amide bond between the benzo[d]thiazole derivative and pyridin-4-ylmethylamine under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring or the pyridine moiety.
Reduction: Reduction reactions can occur at the nitro groups if present or at other reducible functional groups.
Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds like this one may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. Their interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, such compounds are often explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases or conditions.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets could include receptors, ion channels, or enzymes involved in critical cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
- 3-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
- 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
The uniqueness of 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chloro and difluoro groups, along with the pyridin-4-ylmethyl moiety, provides a distinct set of characteristics that can be exploited in various applications.
Properties
IUPAC Name |
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2N3OS/c21-14-3-1-2-13(8-14)19(27)26(11-12-4-6-24-7-5-12)20-25-18-16(23)9-15(22)10-17(18)28-20/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBXHBNMAZKZLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
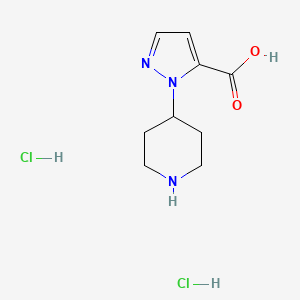
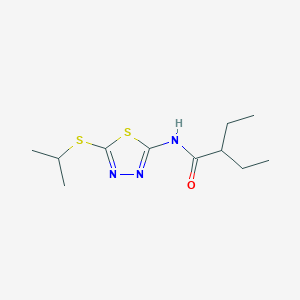
![5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2419938.png)
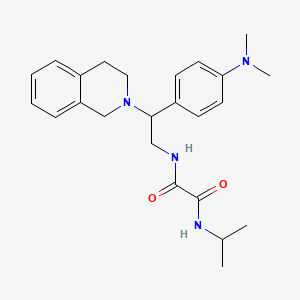
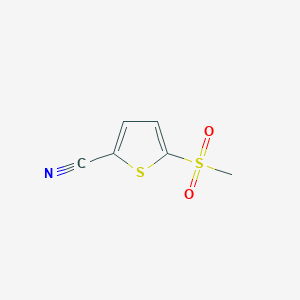



![2,3-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2419952.png)


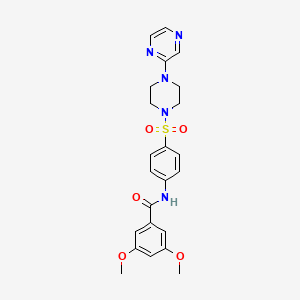
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2419956.png)
![(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419957.png)
